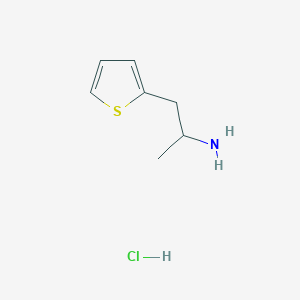

1-(Thiophen-2-yl)propan-2-amine hydrochloride

説明

1-(Thiophen-2-yl)propan-2-amine hydrochloride, also known as Methiopropamine, is a stimulant chemically related to methamphetamine . It was first synthesized in 1942 and began being sold online in late 2010 for recreational use .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 1-(Thiophen-2-yl)propan-2-amine hydrochloride, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives . The synthesis of 1-(Thiophen-2-yl)propan-2-amine hydrochloride specifically involves a four-step process starting with (thiophen-2-yl)magnesium bromide .Molecular Structure Analysis

The molecular formula of 1-(Thiophen-2-yl)propan-2-amine hydrochloride is C7H12ClNS .科学的研究の応用

Chemical Synthesis and Compound Generation

1-(Thiophen-2-yl)propan-2-amine hydrochloride serves as a starting material in various chemical syntheses. For instance, it's used in alkylation and ring closure reactions to generate a diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines (Roman, 2013).

Biological Activity Research

There is research exploring the biological activities of derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride. For example, studies have investigated the anti-diabetic and anti-inflammatory activities of novel semicarbazone Mannich base derivatives synthesized from this compound (Gopi & Dhanaraju, 2018).

Spectroscopic Studies

Spectroscopic studies have been conducted on derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride, enhancing our understanding of the properties and potential applications of these compounds in various fields, including forensic science (Nycz et al., 2016).

DNA Interaction Research

Research has also been conducted on the interaction between derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride and DNA. This includes studies utilizing differential pulse voltammetry to investigate the intercalation and/or alkylation mechanisms between these derivatives and DNA (Istanbullu et al., 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride have been used in the synthesis of responsive DNA-binding polymers and other novel materials (Carreon et al., 2014).

Antimicrobial Activity Research

Some studies focus on the synthesis of new compounds from 1-(Thiophen-2-yl)propan-2-amine hydrochloride and their evaluation for antimicrobial activities. This includes research on thiazolidinones and azetidinones derivatives, exploring their potential as antimicrobial agents (Patel & Patel, 2017).

作用機序

Target of Action

The primary targets of 1-(Thiophen-2-yl)propan-2-amine hydrochloride are likely the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which is essential for normal neuronal communication.

Mode of Action

1-(Thiophen-2-yl)propan-2-amine hydrochloride likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters and increasing their concentrations in the synaptic cleft. This results in enhanced neurotransmission.

Biochemical Pathways

Upon administration, 1-(Thiophen-2-yl)propan-2-amine hydrochloride is likely metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by CYP2C in the liver , transforming them into an inactive compound, 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Pharmacokinetics

It is likely that the compound is rapidly absorbed and metabolized, given the general characteristics of similar compounds . The impact of its ADME properties on bioavailability remains to be determined.

Action Environment

The action, efficacy, and stability of 1-(Thiophen-2-yl)propan-2-amine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Additionally, factors such as pH, presence of other substances, and individual metabolic differences can also impact the compound’s action.

Safety and Hazards

1-(Thiophen-2-yl)propan-2-amine hydrochloride is a stimulant drug with similar effects to amphetamine but with around one third the potency . It is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

特性

IUPAC Name |

1-thiophen-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6(8)5-7-3-2-4-9-7;/h2-4,6H,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRDCJBNRNAXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968403 | |

| Record name | Thiopropamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)propan-2-amine hydrochloride | |

CAS RN |

53632-92-1 | |

| Record name | 1-(thiophen-2-yl)propan-2-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053632921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopropamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

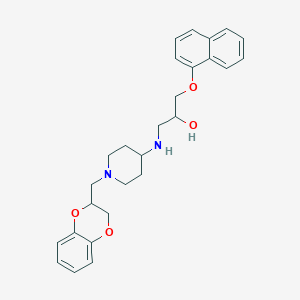

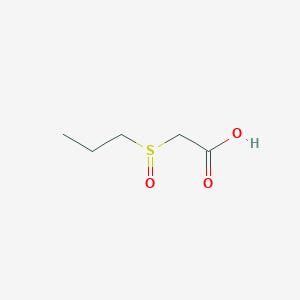

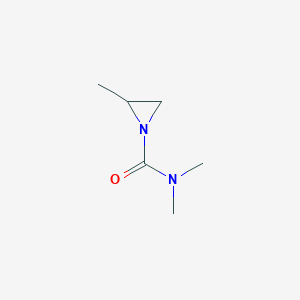

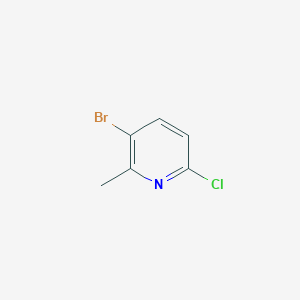

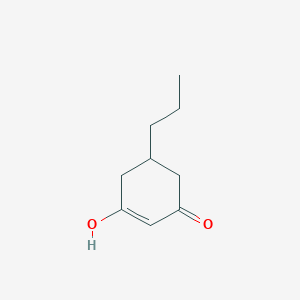

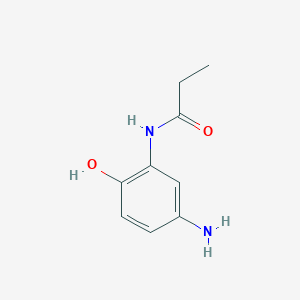

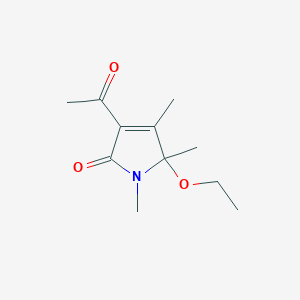

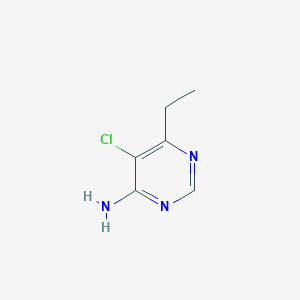

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)